molecular formula C20H17NO4 B12472875 5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid

5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid

Cat. No.: B12472875
M. Wt: 335.4 g/mol
InChI Key: BIEUCRLMQHYJES-UHFFFAOYSA-N
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Description

5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid is a complex organic compound that features a furan ring, a methoxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid typically involves a multi-step process One common route includes the formation of the imine linkage through a condensation reaction between 4-methoxybenzaldehyde and an amine derivativeThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the imine linkage can produce amines .

Scientific Research Applications

5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The imine linkage and aromatic rings allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

5-[5-[(4-methoxyphenyl)iminomethyl]furan-2-yl]-2-methylbenzoic acid

InChI

InChI=1S/C20H17NO4/c1-13-3-4-14(11-18(13)20(22)23)19-10-9-17(25-19)12-21-15-5-7-16(24-2)8-6-15/h3-12H,1-2H3,(H,22,23)

InChI Key

BIEUCRLMQHYJES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=NC3=CC=C(C=C3)OC)C(=O)O

Origin of Product

United States

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